Vinaginsenoside R4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

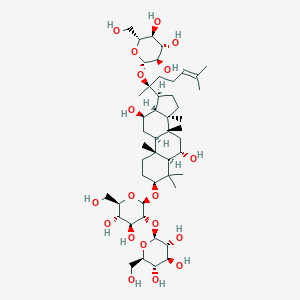

ビナギンセノサイド R4 は、水耕栽培された西洋人参の葉から単離されたマイナーなギンセノサイドです。それは、トリテルペンまたはステロイドアグリコンに結合した糖部分を有する独特の構造を持つ配糖体であるサポニンの種類です。 ビナギンセノサイド R4 は、細胞毒性効果なしにメラニン生合成を阻害する可能性を示しており、美白用途に有望な候補となっています .

準備方法

ビナギンセノサイド R4 は、通常、水耕栽培された西洋人参の葉から単離されます。 単離プロセスには、高速原子衝撃質量分析(FAB-MS)、1D核磁気共鳴(NMR)、2D-NMR、赤外線(IR)分光法などの分光法を使用した抽出、精製、同定を含むいくつかのステップが含まれます

化学反応の分析

ビナギンセノサイド R4 は、加水分解、水和付加反応、脱水などのさまざまな化学反応を受けます。これらの反応は、さまざまなギンセノサイドおよび関連化合物の生成につながる可能性があります。 たとえば、アルカリ性条件では、加水分解と脱水によってRh16、Rh3、Rh1、F4、およびRk1などの化合物を生成できます 。これらの反応で使用される一般的な試薬には、ギンセノサイド構造の分解と変換を促進する酸、塩基、酵素が含まれます。

科学的研究への応用

ビナギンセノサイド R4 は、化学、生物学、医学、産業の分野で特に、いくつかの科学的研究への応用があります。 生物医学研究では、メラニン生合成に対する阻害効果により、美白剤としての可能性が研究されています 。 さらに、ビナギンセノサイド R4 は、PI3K/Akt/GSK-3βシグナル伝達経路を介してPC12細胞における6-ヒドロキシドーパミン誘発神経毒性を軽減することにより、神経保護効果を示しました

科学的研究の応用

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of VGN4. A significant investigation demonstrated that VGN4 mitigates 6-hydroxydopamine (6-OHDA)-induced toxicity in PC12 cells, a model for neuronal damage. The compound was shown to:

- Reduce Cell Damage : VGN4 pretreatment decreased cell apoptosis and damage caused by oxidative stress.

- Enhance Antioxidant Activity : The treatment increased the activity of antioxidant enzymes such as superoxide dismutase and catalase, while also lowering reactive oxygen species levels.

- Modulate Signaling Pathways : VGN4 inhibited the nuclear factor-κB (NF-κB) pathway and affected the PI3K/Akt/GSK-3β signaling cascade, indicating its potential as a neuroprotective agent against neurodegenerative diseases .

Anti-inflammatory and Antioxidant Properties

VGN4 has been recognized for its anti-inflammatory and antioxidant capabilities, making it a candidate for therapeutic applications in various conditions associated with oxidative stress.

- Inhibition of Enzymes : Research indicated that VGN4 interacts with endothelial nitric oxide synthase (eNOS) and cytochrome P450 2E1 (CYP2E1), which are crucial targets in the modulation of oxidative stress .

- Molecular Docking Studies : Computational analyses revealed that VGN4 exhibits favorable binding affinities with these enzymes, suggesting its potential role in drug development aimed at treating oxidative stress-related diseases such as diabetes and cardiovascular disorders .

Skin Whitening Applications

The melanogenic inhibitory activity of VGN4 has been explored in cosmetic applications, particularly for skin whitening.

- In Vitro and In Vivo Studies : In studies involving zebrafish models, VGN4 demonstrated significant inhibition of body pigmentation. At a concentration of 80 µM, it showed a melanogenic inhibitory activity of approximately 27.8% .

- Mechanism of Action : These findings suggest that VGN4 may function as a natural skin-whitening agent by modulating melanogenesis pathways.

Case Studies and Research Findings

作用機序

ビナギンセノサイド R4 の作用機序は、メラニン生合成と神経保護を調節する分子標的と経路との相互作用を含みます。 メラニン生成において、ビナギンセノサイド R4 は、メラニン産生に関与する酵素の活性を阻害し、色素沈着の減少につながります 。 神経保護において、それはPI3K/Akt/GSK-3βシグナル伝達経路を調節し、神経細胞における酸化ストレスとアポトーシスを軽減します 。この二重のメカニズムは、化粧品と治療の両方の用途の可能性を示しています。

類似化合物との比較

ビナギンセノサイド R4 は、西洋人参からも単離されるギンセノサイドRh6やビナギンセノサイドR13などの他のマイナーなギンセノサイドに似ています 。これらの化合物は構造的類似性を共有し、メラニン生成阻害などの同様の生物学的活性を示します。ビナギンセノサイド R4 は、メラニン生合成に対する特異的な阻害効果と神経保護特性が独特です。 その他の類似化合物には、人参に豊富に含まれるRc、Rg1、Rd、Rb3などの主要なギンセノサイドが含まれますが、これらはビナギンセノサイド R4 と同じ特定の用途を持たない場合があります .

生物活性

Vinaginsenoside R4 (VGN4) is a triterpenoid saponin derived from the leaves of Panax ginseng, a plant renowned for its medicinal properties. This compound has garnered attention for its various biological activities, particularly its neuroprotective effects and potential applications in skin whitening. This article reviews the current understanding of VGN4's biological activity, supported by empirical data and case studies.

Structural Characteristics

VGN4 is characterized by its unique chemical structure, which includes sugar chains at the C-3 and C-20 positions of the aglycone, distinguishing it from other ginsenosides. Its molecular formula is C48H82O19 with a CAS number of 156009-80-2 .

Neuroprotective Effects

Recent studies have highlighted VGN4's neuroprotective properties, particularly against oxidative stress-induced neuronal damage. A study conducted on PC12 cells demonstrated that pretreatment with VGN4 significantly reduced cell apoptosis induced by 6-hydroxydopamine (6-OHDA), a neurotoxin associated with Parkinson's disease. The protective mechanism was linked to:

- Reduction of Reactive Oxygen Species (ROS) : VGN4 decreased ROS levels, which are known to contribute to cellular damage.

- Enhancement of Antioxidant Enzyme Activity : The compound increased the activities of superoxide dismutase and catalase, key enzymes in oxidative stress defense.

- Modulation of Signaling Pathways : VGN4 inhibited the nuclear factor-κB (NF-κB) pathway and the PI3K/Akt/GSK-3β signaling cascade, which are critical in cell survival and apoptosis regulation .

Table 1: Summary of Neuroprotective Effects of this compound

| Parameter | Effect Observed |

|---|---|

| ROS Levels | Decreased |

| Superoxide Dismutase Activity | Increased |

| Catalase Activity | Increased |

| NF-κB Nuclear Translocation | Inhibited |

| PI3K/Akt/GSK-3β Pathway Activity | Inhibited |

Melanogenesis Inhibition

In addition to its neuroprotective effects, VGN4 has been studied for its potential as a skin-whitening agent. Research involving in vitro and in vivo models demonstrated that VGN4 inhibits melanogenesis, the process responsible for skin pigmentation. In a zebrafish model, VGN4 exhibited a melanogenic inhibitory activity of 27.8% at a concentration of 80 µM. This suggests that VGN4 could serve as a novel cosmetic ingredient for skin lightening applications .

Table 2: Melanogenic Inhibition by this compound

| Compound | Melanogenic Inhibition (%) | Concentration (µM) |

|---|---|---|

| This compound | 27.8 | 80 |

| Ginsenoside Rh6 | 23.9 | 80 |

| Ginsenoside R13 | 35.2 | 80 |

Case Studies and Research Findings

- Neuroprotection Against Oxidative Stress : A study published in December 2020 investigated the protective effects of VGN4 on PC12 cells exposed to 6-OHDA. The findings indicated that VGN4 not only protected against cell death but also modulated critical signaling pathways involved in apoptosis .

- Skin Whitening Potential : Research conducted on zebrafish models highlighted the effectiveness of VGN4 in reducing pigmentation, suggesting its potential use in cosmetic formulations aimed at skin whitening .

- Comparative Analysis with Other Ginsenosides : A comparative study on various ginsenosides indicated that while many compounds exhibit some degree of melanogenic inhibition, VGN4 showed significant potential due to its unique structural features and biological activity .

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-6,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O19/c1-21(2)10-9-13-48(8,67-42-38(61)35(58)32(55)26(19-50)63-42)22-11-15-46(6)30(22)23(52)16-28-45(5)14-12-29(44(3,4)40(45)24(53)17-47(28,46)7)65-43-39(36(59)33(56)27(20-51)64-43)66-41-37(60)34(57)31(54)25(18-49)62-41/h10,22-43,49-61H,9,11-20H2,1-8H3/t22-,23+,24-,25+,26+,27+,28+,29-,30-,31+,32+,33+,34-,35-,36-,37+,38+,39+,40-,41-,42-,43-,45+,46+,47+,48-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJAEODBOCLNBU-GYMUUCMZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

963.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。